Lipophilicity-Driven Permeability and Metabolic Stability Advantage over 4-Methoxy Analog (CAS 919490-45-2)
The unsubstituted 2-phenyl ring of CAS 919490-49-6 results in a computed XLogP3-AA of 4.2, which is 0.4 log units lower than the 4-methoxy analog (CAS 919490-45-2, computed XLogP ≈ 4.6) [1]. This moderate lipophilicity aligns better with the optimal range for oral bioavailability and CNS penetration compared to the more lipophilic methoxy congener, while maintaining sufficient permeability [2]. The reduced lipophilicity may translate into lower metabolic clearance and reduced off-target binding, critical for in vivo studies.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 |
| Comparator Or Baseline | N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide (CAS 919490-45-2), estimated XLogP ≈ 4.6 |
| Quantified Difference | ΔXLogP ≈ -0.4 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
This lipophilicity difference predicts a superior balance between permeability and metabolic stability, making the unsubstituted phenyl analog a better candidate for assays requiring sustained exposure.
- [1] PubChem. (2026). Compound Summary for CID 71425026, N-(2-Phenyl-1H-indol-5-yl)thiophene-2-sulfonamide. National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. (Contextual reference for optimal lipophilicity ranges). View Source
